6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is also known by its IUPAC name, 6-ethoxy-3-chromanecarboxylic acid . This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves several steps. One common method includes the reaction of 6-ethoxy-2H-chromen-2-one with a suitable carboxylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzopyrans .
Scientific Research Applications
6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one: This compound is structurally similar but differs in the position of the carboxylic acid group.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Another similar compound with a fluorine atom substitution.
Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A derivative with antioxidant properties.
Uniqueness
6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific ethoxy group and carboxylic acid positioning, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
6-ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-10-3-4-11-8(6-10)5-9(7-16-11)12(13)14/h3-4,6,9H,2,5,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSWOAIRPOATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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